molecular formula C9H17NO5 B1280822 (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid CAS No. 83345-44-2

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

Cat. No. B1280822
CAS RN: 83345-44-2
M. Wt: 219.23 g/mol
InChI Key: PRSIONPHFVWSKD-LURJTMIESA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . They are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” has been determined by X-ray analysis . The molecule possesses a disordered carboxylic group and a trans conformation of the peptide bond .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” include a molecular weight of 231.29 g/mol . The compound is clear and nearly colorless to pale yellow at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is significant in chemical synthesis, particularly in the formation of ketones, diazo compounds, and carbamates. Its role in acylation and metal-catalyzed reactions, such as those involving silver trifluoroacetate, is noteworthy (Linder, Steurer, & Podlech, 2003).

Biocompatible Polymer Production

  • It serves as a precursor for biocompatible polymers. Notably, its derivatives, like poly(tert-butyl 3,4-dihydroxybutanoate carbonate), show potential in biomedical applications, including drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

HIV Protease Inhibitors

  • Derivatives of this compound, such as (2S, 3S)-BocAHPBA, are instrumental in developing HIV protease inhibitors, showcasing its importance in medicinal chemistry (Ikunaka, Matsumoto, & Nishimoto, 2002).

N-tert-Butoxycarbonylation of Amines

Biocatalysis

  • This compound is utilized in biocatalytic processes, such as the synthesis of various amino acids, demonstrating its versatility in biochemical applications (Hernández et al., 2017).

Synthesis of Modified Peptides

Safety And Hazards

While specific safety and hazard information for “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions in the research and application of compounds like “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” could involve their use in the synthesis of peptides and other organic compounds . The development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available Boc-protected amino acids could also be a promising area of study .

properties

IUPAC Name

(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSIONPHFVWSKD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478392
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

CAS RN

83345-44-2
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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